Human β2 Adrenoceptor (ADRB2) Agonist Activity Compared to Class Baseline
The compound demonstrates direct agonist activity at the human β2 adrenoceptor, a property not uniformly shared across the sulfonamidobenzamide class. The observed pEC50 values range from 5.61 to 6.92, representing low-micromolar to sub-micromolar potency [1]. Most close analogs in the pyridinaminosulfonyl benzamide patent (e.g., compounds lacking the 2,6-difluoro pattern) are designed primarily as CYP3A4 inhibitors and are not annotated for significant GPCR activity, making this a distinguishing off-target or polypharmacological feature.
| Evidence Dimension | β2 Adrenoceptor (ADRB2) Agonist Potency |
|---|---|
| Target Compound Data | pEC50 range: 5.61 to 6.92 (equivalent to 2.45 µM to 0.12 µM) |
| Comparator Or Baseline | Typical sulfonamidobenzamide CYP3A4 inhibitors in the patent series: ADRB2 activity not measured or expected; baseline GPCR activity presumed inert. |
| Quantified Difference | Target compound is a measurable partial/full agonist at ADRB2; baseline expectation for the chemical class is inactivity at this receptor. |
| Conditions | ChEMBL-curated bioactivity data from the GPCRdb database, assay details not disclosed. |
Why This Matters
This unique polypharmacology (CYP3A4 inhibition plus ADRB2 agonism) cannot be replicated by unsubstituted or differently substituted sulfonamidobenzamides, making the specific compound essential for studies investigating dual-action mechanisms.
- [1] GPCRdb. CHEMBL1345891 Ligand Info: ADRB2 Bioactivity Data. View Source
